molecular formula C3H7N B1314981 (R)-2-Methylaziridine CAS No. 83647-99-8

(R)-2-Methylaziridine

Cat. No.: B1314981
CAS No.: 83647-99-8
M. Wt: 57.09 g/mol
InChI Key: OZDGMOYKSFPLSE-GSVOUGTGSA-N
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Description

®-2-Methylaziridine is a chiral aziridine compound characterized by a three-membered ring structure with a nitrogen atom and a methyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Methylaziridine can be synthesized through several methods. One common approach involves the reaction of ®-2-chloropropane with sodium azide, followed by reduction with lithium aluminum hydride. Another method includes the cyclization of ®-2-amino-1-propanol using a dehydrating agent such as thionyl chloride.

Industrial Production Methods: In an industrial setting, ®-2-Methylaziridine can be produced through the catalytic hydrogenation of ®-2-nitropropane. This method involves the use of a palladium catalyst under high pressure and temperature conditions to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-2-Methylaziridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ®-2-methylaziridine N-oxide using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction of ®-2-Methylaziridine can yield ®-2-methylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the aziridine ring opens to form different substituted amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: ®-2-Methylaziridine N-oxide.

    Reduction: ®-2-Methylamine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

®-2-Methylaziridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Methylaziridine involves its ability to act as a nucleophile due to the presence of the nitrogen atom in the aziridine ring. This nucleophilicity allows it to participate in various chemical reactions, forming covalent bonds with electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    (S)-2-Methylaziridine: The enantiomer of ®-2-Methylaziridine, differing in the spatial arrangement of the methyl group.

    Aziridine: The parent compound without the methyl substitution.

    Ethyleneimine: A related compound with a similar three-membered ring structure but without the methyl group.

Uniqueness: ®-2-Methylaziridine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric synthesis and the development of chiral pharmaceuticals.

Properties

IUPAC Name

(2R)-2-methylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N/c1-3-2-4-3/h3-4H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDGMOYKSFPLSE-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232492
Record name Propylenimine, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

57.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83647-99-8
Record name Propylenimine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylenimine, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPYLENIMINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNU36C9XUY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the isomerization of (R)-2-methylaziridine when complexed with cobalt(III)?

A: The research highlights that this compound, when forming a complex with cobalt(III), exhibits slow inversion at the nitrogen center. [] This slow epimerization between the N(R) and N(S) isomers is attributed to the strained three-membered ring structure of the methylaziridine ligand. [] Kinetic studies revealed a slow rate constant of 5 × 10−2 M−1 S−1 at 25 °C, indicating the stability of the complex and the challenge in interconversion between the isomers. []

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